![molecular formula C12H8F3NOS B1400031 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone CAS No. 1469150-14-8](/img/structure/B1400031.png)
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Vue d'ensemble
Description
The compound “1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone” is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (a variant of benzene), and a thiazole ring . The trifluoromethyl group is a common moiety in many pharmaceuticals and agrochemicals, enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity . Thiazole is a five-membered heterocyclic moiety that possesses a wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
- Synthesis of Anti-Breast Cancer Agents : A study demonstrated the use of a similar chemical structure in the synthesis of thiazole derivatives with potential anti-breast cancer properties. These compounds showed promising activity against MCF-7 tumor cells (Mahmoud et al., 2021).
Antiviral Activity
- Synthesis of Antiviral Compounds : Research on the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, which is structurally related, led to the creation of compounds with antiviral activity, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).
Anticandidal and Cytotoxicity Studies
- Investigation of Anticandidal Properties : A study synthesized tetrazole derivatives with anticandidal and cytotoxic effects. These compounds showed potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Antimicrobial and Antioxidant Research
- Evaluation of Antimicrobial and Antioxidant Activities : Imidazole-based heterocycles were synthesized using a compound similar to 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone, showing significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (Abdel-Wahab et al., 2011).
Cholinesterase Inhibitor Studies
- Anticholinesterase Activity : Another study synthesized derivatives to investigate their anticholinesterase activities, finding some compounds with significant inhibitory effects (Mohsen et al., 2014).
Antifungal Research
- Synthesis of Antifungal Compounds : Research into the synthesis of 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety resulted in compounds with significant antifungal activities, especially against yeasts and filamentous fungi (Eto et al., 2000).
Synthesis for Material Science
- Development of Multicyclic Poly(benzonitrile ether)s : A study explored the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with isomeric difluorobenzonitriles, leading to the creation of completely soluble polyethers and multicyclic oligomers or polymers (Kricheldorf et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets, potentially leading to their wide range of observed effects.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 1741199 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
Analyse Biochimique
Biochemical Properties
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nitric oxide synthase, acting as an inhibitor . The inhibition of nitric oxide synthase can have various physiological effects, including modulation of neurotransmitter release and vascular tone. Additionally, the thiazole ring in the compound contributes to its diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase can lead to alterations in nitric oxide levels, impacting cell signaling pathways involved in inflammation and immune responses . Furthermore, the compound’s antioxidant properties can protect cells from oxidative stress, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, contributing to its diverse biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, the compound can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in the metabolism of the compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with nitric oxide synthase can localize it to the endoplasmic reticulum, where it exerts its inhibitory effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNOPXDNGBREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
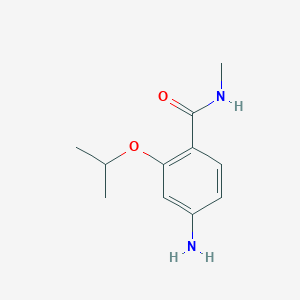
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
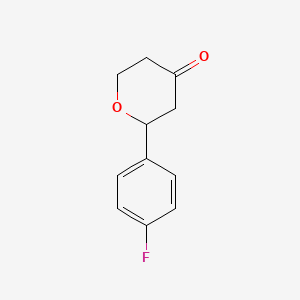
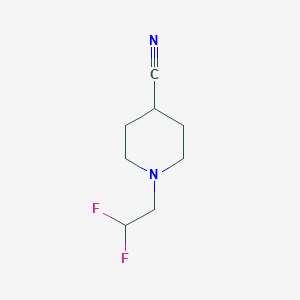
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)


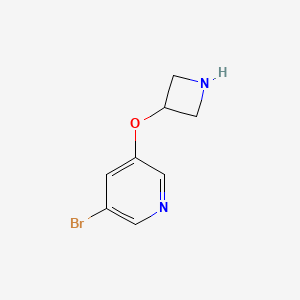

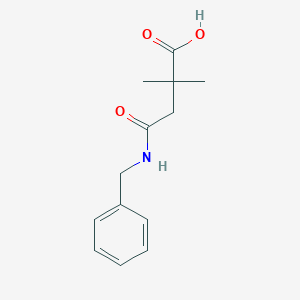
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
